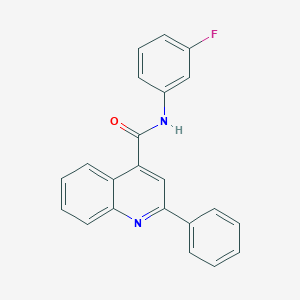![molecular formula C14H9ClF2N4 B5789183 2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole](/img/structure/B5789183.png)
2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-fluorophenylhydrazine to form an intermediate, which is then cyclized to produce the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as sodium azide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide and various organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 4-fluorophenylhydrazine
- 2-chloro-6-fluorophenyl methyl ether
Uniqueness
2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N4/c15-12-2-1-3-13(17)11(12)8-21-19-14(18-20-21)9-4-6-10(16)7-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCQQFVTVHJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(3,3-dichloro-2-propen-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5789122.png)
![2-{[(4-Chlorophenyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B5789125.png)
![4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
![(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone](/img/structure/B5789148.png)

![N-(morpholin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B5789159.png)
![3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)
![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)




